Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-1-(tricyclo[3311~3,7~]dec-1-yl)-1H-pyrazol-4-amine is a complex organic compound known for its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tricyclo[3.3.1.1~3,7~]decane derivatives with appropriate pyrazole intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or DMSO and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is known to act as an NMDA receptor antagonist, blocking NMDA-induced currents in neuronal cells. This action helps in modulating synaptic transmission and has potential therapeutic implications in conditions like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3,5-dimethyladamantane: Shares a similar tricyclic structure but differs in functional groups.
3-(5,7-dimethyl-1,3-diaza-tricyclo[3.3.1.1~3,7~]dec-2-yl)-phenylamine: Another compound with a tricyclic core but with different substituents.
Uniqueness
3,5-dimethyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-amine is unique due to its specific pyrazole ring and tricyclic structure, which confer distinct chemical and biological properties. Its ability to act as an NMDA receptor antagonist sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C15H23N3 |
---|---|
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
1-(1-adamantyl)-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C15H23N3/c1-9-14(16)10(2)18(17-9)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13H,3-8,16H2,1-2H3 |
InChI-Schlüssel |
PHMVIKVPSLOUMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C23CC4CC(C2)CC(C4)C3)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.